molecular formula C8H15NO3S B13174045 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide

Cat. No.: B13174045
M. Wt: 205.28 g/mol
InChI Key: PXAVEFABONXUEI-UHFFFAOYSA-N
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Description

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide (CAS 1860441-32-2) is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a novel class of 7-oxabicyclo[2.2.1]heptene sulfonamides (OBHSA) that function as Selective Estrogen Receptor Downregulators (SERDs) . This research area is critical for developing new treatments for hormone-responsive breast cancer, particularly when resistance to existing therapies, such as tamoxifen, occurs . The core value of this compound lies in its mechanism of action; it is investigated for its ability to induce the degradation of the estrogen receptor alpha (ERα) via a proteasome-mediated process, thereby inhibiting the growth of cancer cells . Structure-activity relationship (SAR) studies on this class of compounds have shown that modifications like the addition of specific alkyl chains can significantly enhance their biological potency and ERα degradation activity . Researchers can utilize this high-purity compound as a key reference standard or as a lead scaffold in developing new therapeutic candidates aimed at overcoming drug resistance in breast cancer. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanesulfonamide

InChI

InChI=1S/C8H15NO3S/c1-5(13(9,10)11)7-4-6-2-3-8(7)12-6/h5-8H,2-4H2,1H3,(H2,9,10,11)

InChI Key

PXAVEFABONXUEI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1O2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction-Based Synthesis

The core 7-oxabicyclo[2.2.1]heptane framework is commonly constructed via a Diels-Alder cycloaddition between furan and suitable dienophiles (olefinic or acetylenic compounds). This reaction forms the bicyclic ring system efficiently under controlled conditions:

  • Reactants: Furan and an olefinic or acetylenic dienophile
  • Conditions: Moderate temperature, often ambient to slightly elevated (room temperature to ~80°C), sometimes under inert atmosphere
  • Outcome: Formation of the 7-oxabicyclo[2.2.1]heptane intermediate with high regio- and stereoselectivity

This bicyclic intermediate can then be functionalized further to introduce the ethanesulfonamide group.

Sulfonamide Formation via Sulfonylation of Bicyclic Amines

A key step in preparing this compound involves sulfonylation of the bicyclic amine precursor:

  • Starting Material: Bicyclic amine derivative of 7-oxabicyclo[2.2.1]heptane
  • Sulfonating Agent: Chlorosulfonic acid or other sulfonyl chlorides
  • Reaction Conditions:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
    • Temperature: Controlled, typically between 0°C and 80°C to optimize yield and minimize side reactions
    • Time: Several hours to overnight stirring
  • Mechanism: Nucleophilic substitution where the amine nitrogen attacks the sulfonyl chloride, forming the sulfonamide bond
  • Purification: Column chromatography or recrystallization to isolate the pure sulfonamide product

Alternative Synthetic Approaches

Other synthetic methods reported in related literature include:

  • Intramolecular Diels-Alder reactions: Diastereoselective cyclizations to obtain stereochemically defined bicyclic intermediates suitable for sulfonamide derivatization.
  • Use of protecting groups: Boc-protected intermediates followed by deprotection and sulfonylation steps to improve selectivity and yield.
  • Continuous flow reactors: Industrial scale-up employs continuous flow technology to maintain consistent reaction conditions and improve reproducibility.

Reaction Conditions and Optimization

Parameter Typical Range/Agent Notes
Catalyst Acidic (e.g., p-toluenesulfonic acid) or basic catalysts Facilitate nucleophilic substitution
Solvent DMF, acetonitrile, dichloromethane Polar aprotic solvents preferred
Temperature 0°C to 80°C Balances reaction rate and side products
Reaction Time 6–24 hours Overnight stirring common
Purification Column chromatography, recrystallization Ensures >95% purity for research use

Industrial Production Considerations

  • Scaling Up: The Diels-Alder reaction and subsequent sulfonylation steps are amenable to scale-up using continuous flow reactors, which allow precise temperature control and improved safety.
  • Purification: Advanced chromatographic techniques are employed to achieve high purity, critical for pharmaceutical applications.
  • Yield Optimization: Reaction parameters such as solvent choice, temperature, and catalyst loading are optimized to maximize yield and minimize impurities.

Analytical Techniques for Structural Confirmation

To confirm the successful synthesis and purity of this compound, the following methods are standard:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structure verification of bicyclic and sulfonamide moieties
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation and purity check
X-ray Crystallography Absolute stereochemistry determination
High-Performance Liquid Chromatography (HPLC) Purity assessment (>95% required for biological assays)

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome
1 Diels-Alder Cycloaddition Furan + olefinic/acetylenic dienophile, moderate temp Formation of 7-oxabicyclo[2.2.1]heptane core
2 Amination/Functionalization Conversion to bicyclic amine intermediate Ready for sulfonylation
3 Sulfonylation Chlorosulfonic acid or sulfonyl chloride, polar aprotic solvent, 0-80°C Formation of ethanesulfonamide group
4 Purification Chromatography or recrystallization Pure this compound

Research Findings and Notes

  • The bicyclic structure is crucial for biological activity and requires precise synthetic control to maintain stereochemistry.
  • Reaction conditions must be carefully optimized to prevent side reactions such as over-oxidation or hydrolysis of sulfonamide bonds.
  • Industrial synthesis benefits from continuous flow methods to improve scalability and reproducibility.
  • The compound’s sulfonamide group is introduced late in the synthesis to avoid degradation during earlier steps.

Chemical Reactions Analysis

Types of Reactions

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reductive reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide include bicyclic sulfonamides with variations in substituents on the bicyclic core or sulfonamide group.

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents on Bicyclic Core Sulfonamide Substituent Notable Properties/Applications Reference
This compound (Target) 7-Oxabicyclo[2.2.1]heptane None (parent structure) Ethane-1-sulfonamide Hypothesized enzyme inhibition N/A
1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (8) 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane Dimethyl, oxo N,N-Dimethylmethanesulfonamide Enhanced lipophilicity; synthetic intermediate
1-((1S,4S)-3-((E)-benzylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl)methanesulfonamide (29) 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane Benzylidene, dimethyl, oxo N-(tert-butyl)methanesulfonamide Increased steric bulk; potential for selective binding
(2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-Thia-1-azabicyclo[3.2.0]heptane Dimethyl, oxo, thia-aza Carboxylic acid Antibiotic activity; crystallinity meets pharmacopeial standards
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(4-isopropylphenyl)methanesulfonamide 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane Dimethyl, oxo N-(4-isopropylphenyl)methanesulfonamide High steric hindrance; safety profile documented

Key Findings from Comparative Analysis

Core Modifications: The replacement of oxygen with sulfur and nitrogen in the bicyclic core (e.g., 4-thia-1-azabicyclo[3.2.0]heptane in ) alters electronic properties and biological activity.

Substituent Effects :

  • Bulky substituents like tert-butyl (compound 29 ) or 4-isopropylphenyl () enhance steric hindrance, which may improve selectivity in receptor binding but reduce metabolic stability .
  • Electron-withdrawing groups (e.g., benzylidene in compound 29 ) can modulate the sulfonamide’s acidity, affecting its interaction with biological targets .

Biological Activity

1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide, also known by its CAS number 1860441-32-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC8_8H15_{15}N1_{1}O3_3S
Molecular Weight205.27 g/mol
CAS Number1860441-32-2
PurityNot specified

Research indicates that compounds related to the 7-oxabicyclo[2.2.1]heptane structure may act as selective estrogen receptor downregulators (SERDs). These compounds can induce degradation of estrogen receptors, which is particularly significant in the context of hormone-resistant breast cancer therapies.

Key Findings:

  • A study identified that derivatives of 7-oxabicyclo[2.2.1]heptene sulfonamides exhibited potent inhibitory activity against the MCF-7 breast cancer cell line, with IC50_{50} values of approximately 0.84 µM and 0.77 µM for specific derivatives .
  • The degradation of estrogen receptors was mediated through a proteasome-dependent pathway, suggesting a mechanism where these compounds promote apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound appears to be influenced significantly by the structural modifications made to its core framework:

  • Alkyl Chain Length : The length and position of alkyl side chains have been shown to affect the efficacy of SERD activity. Compounds with six-carbon side chains demonstrated optimal biological activity .

Case Studies

Several studies have explored the biological implications of this compound and its derivatives:

  • Breast Cancer Treatment :
    • A series of sulfonamide derivatives were tested against MCF-7 cells to evaluate their potential as SERDs.
    • Results indicated that specific modifications led to enhanced receptor degradation and apoptosis induction, highlighting their promise in overcoming drug resistance in breast cancer therapies .
  • Synthetic Approaches :
    • Research on synthesizing the 7-oxabicyclo[2.2.1]heptane moiety has revealed challenges and successes in creating effective analogs for therapeutic use.
    • Techniques such as diastereoselective intramolecular Diels–Alder reactions were employed to obtain desired stereoisomers necessary for biological testing .

Q & A

Q. How should researchers balance basic vs applied research objectives when studying this compound?

  • Methodological Answer :
  • Basic Research : Focus on mechanistic studies (e.g., target identification, stereochemical effects) to build foundational knowledge .
  • Applied Research : Design translational assays (e.g., cell-based toxicity models) to explore therapeutic potential .

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